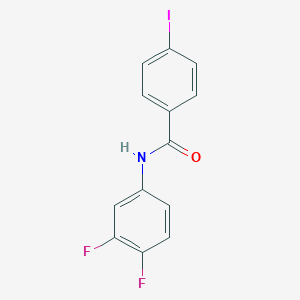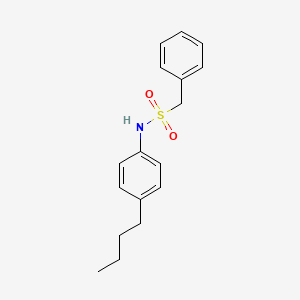![molecular formula C18H25N3O7S B4953414 ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Nimesulide is a relatively new drug that was first synthesized in the 1980s and has gained popularity due to its efficacy and safety profile.
作用機序
Nimesulide works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 results in fewer side effects compared to other ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylates, which also inhibit COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Nimesulide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. Nimesulide has also been shown to reduce fever in patients with fever of unknown origin.
実験室実験の利点と制限
Nimesulide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has a low toxicity profile and is well-tolerated by animals. However, Nimesulide has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of Nimesulide. One area of research is the potential use of Nimesulide in the treatment of Alzheimer's disease. Nimesulide has been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease. Another area of research is the potential use of Nimesulide in the treatment of cancer. Nimesulide has been shown to inhibit the growth of cancer cells in some studies. Finally, there is a need for further research on the long-term safety and efficacy of Nimesulide.
合成法
The synthesis of Nimesulide involves the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-nitrobenzenesulfonamide. The 4-nitrobenzenesulfonamide is then reacted with 4-piperidone to form N-(4-nitrophenyl)-4-piperidone. The final step involves the reaction of N-(4-nitrophenyl)-4-piperidone with ethyl chloroformate to form Nimesulide.
科学的研究の応用
Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Nimesulide has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other diseases.
特性
IUPAC Name |
ethyl 1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-2-28-18(22)14-5-7-19(8-6-14)16-4-3-15(21(23)24)13-17(16)29(25,26)20-9-11-27-12-10-20/h3-4,13-14H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMIGBIGBWHAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4953332.png)
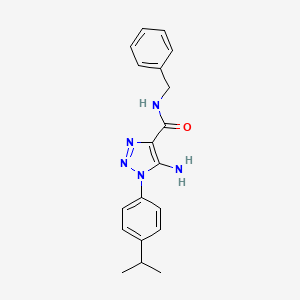
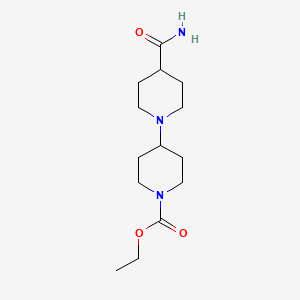
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
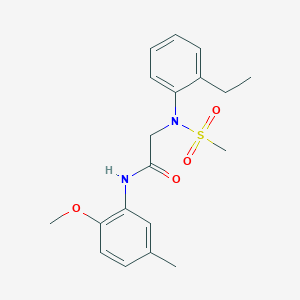
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)
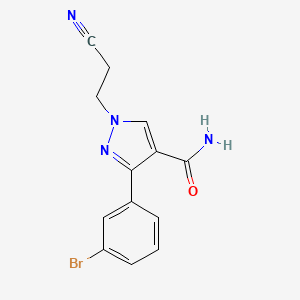


![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)
